2-Vinyl-1H-imidazole

Beschreibung

BenchChem offers high-quality 2-Vinyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Vinyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

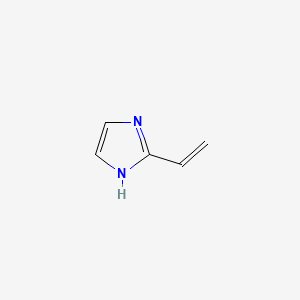

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGJTAJUDSUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340465 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43129-93-7 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Vinyl-1H-imidazole

Abstract

2-Vinyl-1H-imidazole is a vital heterocyclic compound with broad applications, particularly as a monomer in polymer chemistry and a versatile building block in the synthesis of pharmaceutical agents.[1][2] Its unique structure, featuring a reactive vinyl group attached to the imidazole ring, allows for a variety of chemical transformations, making it a molecule of significant interest to researchers in materials science and drug development. This guide provides a comprehensive overview of the synthesis and characterization of 2-Vinyl-1H-imidazole, offering field-proven insights into experimental choices and methodologies.

Introduction: The Significance of 2-Vinyl-1H-imidazole

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active molecules, including the essential amino acid histidine.[1] The introduction of a vinyl group at the 2-position of the imidazole ring imparts unique reactivity, enabling its participation in polymerization reactions and serving as a handle for further molecular modifications.[3] This dual functionality makes 2-Vinyl-1H-imidazole a valuable precursor for the development of novel polymers with applications in areas such as catalysis, membrane materials, and heavy metal removal.[3] Furthermore, its derivatives have been explored for their potential as anticancer and antimicrobial agents.[4][5]

The strategic importance of this molecule necessitates robust and well-understood synthetic and analytical protocols. This guide aims to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of these processes.

Synthesis of 2-Vinyl-1H-imidazole: A Mechanistic Approach

Several synthetic routes to vinyl-substituted imidazoles have been reported. A common and effective strategy involves the dehydrogenation of a 2-alkyl-substituted imidazole precursor. This approach is often favored for its relative simplicity and the availability of starting materials.

A prominent method for synthesizing 2-aryl-1H-imidazoles is through the dehydrogenation of 2-aryl-Δ2-imidazolines.[6] While this specific example focuses on aryl substitution, the underlying principle of creating the double bond through oxidation is applicable to the synthesis of 2-vinylimidazoles from 2-ethyl-1H-imidazole.

Conceptual Workflow for Synthesis

The synthesis can be conceptually broken down into the formation of a suitable precursor followed by the introduction of the vinyl group. A logical pathway involves the synthesis of 2-ethyl-1H-imidazole and its subsequent dehydrogenation.

Caption: Conceptual workflow for the synthesis of 2-Vinyl-1H-imidazole.

Experimental Protocol: Dehydrogenation of 2-Ethyl-1H-imidazole

This protocol is based on the principle of oxidation to introduce the carbon-carbon double bond.

Materials:

-

2-Ethyl-1H-imidazole

-

Dehydrogenation agent (e.g., Palladium on carbon (Pd/C) or Dimethyl sulfoxide (DMSO))[6]

-

High-boiling point solvent (e.g., xylene or decalin)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Ethyl-1H-imidazole in a suitable high-boiling point solvent under an inert atmosphere.

-

Addition of Dehydrogenation Agent: Add the chosen dehydrogenation agent to the reaction mixture. The choice between a catalytic system like Pd/C or a chemical oxidant like DMSO will depend on substrate compatibility and desired reaction conditions.[6]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) for a specified period (e.g., 24-48 hours).[6] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst like Pd/C was used, filter it off. The solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified. This is a critical step to obtain a high-purity compound. Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents unwanted side reactions, particularly oxidation of the imidazole ring at high temperatures.

-

High-Boiling Point Solvent: Necessary to achieve the high temperatures required for the dehydrogenation reaction to proceed at a reasonable rate.

-

Choice of Dehydrogenation Agent: DMSO is a cost-effective and less toxic option compared to heavy metal catalysts like Pd/C.[6] However, the efficiency of each can be substrate-dependent.[6]

Characterization of 2-Vinyl-1H-imidazole: A Multi-faceted Approach

Confirming the identity and purity of the synthesized 2-Vinyl-1H-imidazole is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Logical Relationship of Characterization Techniques

The characterization process follows a logical progression from confirming the molecular structure to assessing its purity.

Caption: Interrelation of techniques for the characterization of 2-Vinyl-1H-imidazole.

Spectroscopic and Chromatographic Analysis

| Technique | Purpose | Expected Observations for 2-Vinyl-1H-imidazole |

| ¹H NMR | To determine the number, environment, and connectivity of protons. | Signals corresponding to the vinyl protons (typically in the range of 5.0-7.0 ppm) and the imidazole ring protons (around 7.0-8.0 ppm). The coupling constants between the vinyl protons are characteristic. |

| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for the two vinyl carbons and the three carbons of the imidazole ring. The chemical shifts provide information about the electronic environment of each carbon atom.[7] |

| IR Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for C=C stretching of the vinyl group (around 1635 cm⁻¹) and C-H stretching of the vinyl and imidazole ring protons.[8] |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of 2-Vinyl-1H-imidazole (C₅H₆N₂, MW: 94.11 g/mol ).[7] |

| GC/HPLC | To assess the purity of the synthesized compound. | A single major peak indicating a high degree of purity. The retention time is characteristic of the compound under the specific chromatographic conditions. |

Detailed Experimental Protocols for Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified 2-Vinyl-1H-imidazole in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, integration values, and coupling constants. Compare the obtained data with literature values for confirmation.

FTIR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-Vinyl-1H-imidazole.

Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Data Acquisition: Inject the sample into the GC-MS system. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can provide further structural information.

Conclusion

The synthesis and characterization of 2-Vinyl-1H-imidazole require a systematic and well-understood approach. The dehydrogenation of 2-ethyl-1H-imidazole presents a viable synthetic route, while a combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and purity assessment. This guide provides the foundational knowledge and practical insights for researchers and professionals working with this important chemical entity, enabling them to confidently synthesize and characterize 2-Vinyl-1H-imidazole for their specific applications.

References

-

Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]

-

ResearchGate. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

-

MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Vinylimidazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for the selective synthesis of 2-nitro-1-vinyl-1H-imidazole (4). Retrieved from [Link]

-

ACS Publications. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104558372A - Vinyl imidazole polymer and preparation method and application thereof.

-

PubMed. (1977). Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-METHYL-1-VINYL-1H-IMIDAZOLE. Retrieved from [Link]

-

Organic Chemistry Portal. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Retrieved from [Link]

-

ResearchGate. (2018). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]

-

PubMed Central. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]

-

PubMed Central. (2011). 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic properties and crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1 H -benzimidazole derivatives. Retrieved from [Link]

-

NIST. (n.d.). N-Vinylimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B),.... Retrieved from [Link]

-

IntechOpen. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Retrieved from [Link]

-

Autechilo. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-ethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Vinylimidazole. Retrieved from [Link]

- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

Organic Syntheses. (n.d.). 1H-IMIDAZOLE-2-CARBOXALDEHYDE. Retrieved from [Link]

-

Dove Press. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole. Retrieved from [Link]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]

- 7. 2-Vinylimidazole | C5H6N2 | CID 564928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Nitro-1-vinyl-1H-imidazole [mdpi.com]

"physicochemical properties of 2-Vinyl-1H-imidazole"

Introduction: The Versatile Building Block

2-Vinyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a vinyl group at the 2-position. This unique combination of a reactive vinyl moiety and the biologically significant imidazole core makes it a molecule of considerable interest in both materials science and medicinal chemistry. The imidazole ring is a fundamental component of essential biomolecules, including the amino acid histidine, and its derivatives are known to play crucial roles in enzymatic reactions and as scaffolds for therapeutic agents.[1][2] The vinyl group, on the other hand, provides a reactive handle for polymerization, enabling the synthesis of a wide array of functional polymers with applications ranging from catalysis to drug delivery systems.[3][4]

This guide provides a comprehensive overview of the core physicochemical properties of 2-Vinyl-1H-imidazole, offering field-proven insights and experimental methodologies for its characterization. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Molecular Structure and Identifiers

The foundational attributes of 2-Vinyl-1H-imidazole are its structure and key chemical identifiers, which are essential for database searches, regulatory submissions, and analytical characterization.

Caption: Molecular structure of 2-Vinyl-1H-imidazole.

Table 1: Core Identifiers for 2-Vinyl-1H-imidazole

| Identifier | Value | Source(s) |

| CAS Number | 43129-93-7 | [5][6][7] |

| Molecular Formula | C₅H₆N₂ | [5][7] |

| Molecular Weight | 94.11 g/mol | [5][6] |

| InChI | 1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |

| InChIKey | MLMGJTAJUDSUKA-UHFFFAOYSA-N | |

| SMILES | C=CC1=NC=CN1 | [5][6] |

Key Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, influencing everything from its solubility in biological media to its reactivity in synthetic protocols.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 128-129 °C | |

| Boiling Point | 239.6 °C at 760 mmHg | |

| LogP (calculated) | 1.0527 | [5] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5][6] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-Vinyl-1H-imidazole. The expected spectral characteristics are outlined below.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the imidazole ring protons. The vinyl group should present a characteristic set of doublet of doublets (dd) or multiplet signals in the olefinic region (~5.0-7.0 ppm). The two protons on the imidazole ring will appear as singlets or doublets in the aromatic region (~7.0-8.0 ppm), with the N-H proton often appearing as a broad singlet that can be exchanged with D₂O.

-

¹³C-NMR Spectroscopy: The carbon NMR will display five distinct signals. Two signals will be in the olefinic region (~110-140 ppm) corresponding to the vinyl carbons. The remaining three signals, corresponding to the imidazole ring carbons, will appear further downfield.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching (~3100-3300 cm⁻¹), C-H stretching for the ring and vinyl group (~3000-3100 cm⁻¹), a C=C stretching band for the vinyl group (~1640 cm⁻¹), and C=N stretching from the imidazole ring (~1500-1600 cm⁻¹).[8]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M+) peak corresponding to the molecular weight of the compound (m/z 94.11).[5][6] Fragmentation patterns would likely involve the loss of the vinyl group or fragmentation of the imidazole ring.

Experimental Protocols and Methodologies

To ensure scientific integrity, the methods for determining key properties must be robust and reproducible. This section details standardized protocols relevant to the characterization of 2-Vinyl-1H-imidazole.

Protocol 1: Determination of LogP via the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

Causality: This protocol is designed to achieve a true thermodynamic equilibrium of the analyte between two immiscible phases (n-octanol and water). Pre-saturation of each solvent with the other is a critical step to prevent volume changes during the experiment that would alter the final concentration and invalidate the results. Analysis by a validated UV-Vis or HPLC method ensures accurate quantification.

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the layers to separate completely to yield water-saturated n-octanol and n-octanol-saturated water.

-

Sample Preparation: Prepare a stock solution of 2-Vinyl-1H-imidazole in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a suitable vessel, combine a precise volume of the stock solution with the n-octanol-saturated water phase. The volume ratio should be chosen to ensure the final concentration is within the linear range of the analytical method.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of 2-Vinyl-1H-imidazole using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Protocol 2: Illustrative Synthesis via Dehydrohalogenation

The synthesis of vinyl-substituted imidazoles can often be achieved through an alkylation followed by an elimination reaction. This provides a reliable route from a readily available imidazole precursor.

Causality: This two-step process is a common and effective strategy. The first step, N-alkylation with 1,2-dibromoethane, introduces a 2-bromoethyl group onto the imidazole nitrogen. The choice of a base is critical for the subsequent elimination step. A strong, non-nucleophilic base like potassium tert-butoxide is used to promote E2 elimination, abstracting a proton from the carbon adjacent to the ring and expelling the bromide ion to form the vinyl double bond, minimizing competing substitution reactions.[8]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. 2-Vinylimidazole | C5H6N2 | CID 564928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-vinyl-1H-imidazole - CAS:43129-93-7 - Abovchem [abovchem.com]

- 8. 2-Nitro-1-vinyl-1H-imidazole [mdpi.com]

Spectroscopic Profile of 2-Vinyl-1H-imidazole: A Technical Guide for Researchers

Introduction

2-Vinyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive vinyl group appended to the imidazole core, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of novel polymers, ionic liquids, and pharmacologically active compounds. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of 2-vinyl-1H-imidazole in any research and development setting.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for 2-vinyl-1H-imidazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, experimentally-derived spectra for unsubstituted 2-vinyl-1H-imidazole, this guide leverages established spectroscopic principles and comparative data from closely related analogs, most notably 2-nitro-1-vinyl-1H-imidazole, to present a robust and predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for 2-vinyl-1H-imidazole.

Caption: Molecular structure and atom numbering of 2-Vinyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 2-vinyl-1H-imidazole molecule.

¹H NMR Spectroscopy

Theoretical Framework: The ¹H NMR spectrum of 2-vinyl-1H-imidazole is expected to exhibit distinct signals for the protons of the imidazole ring and the vinyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the imidazole ring and the anisotropic effects of the double bond. The vinyl protons will display a characteristic AMX spin system with geminal, cis, and trans couplings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-vinyl-1H-imidazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data and Interpretation:

The predicted ¹H NMR spectral data for 2-vinyl-1H-imidazole are summarized in the table below. These predictions are based on the analysis of related vinylimidazole derivatives and established chemical shift ranges for vinyl and imidazole protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N-H | 7.0 - 12.0 | br s | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| H-4, H-5 | 7.0 - 7.2 | m | ~1-3 Hz | These protons on the imidazole ring are nearly equivalent and will likely appear as a multiplet or two closely spaced signals. |

| Hα | 6.5 - 6.8 | dd | Jα,β-trans ≈ 16-18 Hz, Jα,β-cis ≈ 10-12 Hz | This proton is deshielded by the imidazole ring and coupled to the two β-protons. |

| Hβ-trans | 5.8 - 6.1 | dd | Jα,β-trans ≈ 16-18 Hz, Jβ-gem ≈ 1-3 Hz | This proton is trans to Hα and shows a large coupling constant. |

| Hβ-cis | 5.2 - 5.5 | dd | Jα,β-cis ≈ 10-12 Hz, Jβ-gem ≈ 1-3 Hz | This proton is cis to Hα and exhibits a smaller cis coupling constant. |

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Theoretical Framework: The ¹³C NMR spectrum of 2-vinyl-1H-imidazole will show five distinct signals corresponding to the five carbon atoms in the molecule, assuming a proton-decoupled acquisition. The chemical shifts will be influenced by the hybridization state of the carbon atoms and their proximity to the electronegative nitrogen atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of approximately 0 to 160 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Predicted ¹³C NMR Data and Interpretation:

The predicted ¹³C NMR chemical shifts for 2-vinyl-1H-imidazole are presented below. These values are extrapolated from data for similar imidazole derivatives.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 148 | This carbon is attached to two nitrogen atoms and the vinyl group, leading to significant deshielding. |

| C4 | 127 - 130 | Aromatic-like carbon in the imidazole ring. |

| C5 | 118 - 122 | Aromatic-like carbon in the imidazole ring. |

| Cα | 128 - 132 | sp² hybridized carbon of the vinyl group, deshielded by the imidazole ring. |

| Cβ | 115 - 118 | Terminal sp² hybridized carbon of the vinyl group. |

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-vinyl-1H-imidazole is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Grind a small amount of 2-vinyl-1H-imidazole with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Predicted IR Data and Interpretation:

The following table summarizes the expected characteristic IR absorption bands for 2-vinyl-1H-imidazole.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Broad, Medium | N-H stretching (imidazole ring) |

| 3050 - 3150 | Medium | =C-H stretching (vinyl and imidazole) |

| 1630 - 1650 | Medium | C=C stretching (vinyl group) |

| 1500 - 1600 | Medium to Strong | C=N and C=C stretching (imidazole ring) |

| 910 - 990 | Strong | =C-H out-of-plane bending (vinyl group) |

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. Electron Ionization (EI) is a common technique that can induce characteristic fragmentation.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data and Interpretation:

-

Molecular Ion (M⁺•): The molecular formula of 2-vinyl-1H-imidazole is C₅H₆N₂. The expected exact mass of the molecular ion is approximately 94.0531 g/mol . A prominent molecular ion peak at m/z 94 is anticipated in the EI mass spectrum.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several pathways, including:

-

Loss of a hydrogen radical (•H): Leading to a fragment at m/z 93.

-

Loss of acetylene (C₂H₂): From the vinyl group or rearrangement, potentially leading to a fragment at m/z 68.

-

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for imidazoles, resulting in a fragment at m/z 67.

-

An In-depth Technical Guide to the Crystal Structure of 2-Vinyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinyl-1H-imidazole is a versatile monomer and a key building block in the synthesis of a wide range of functional polymers and pharmaceutical compounds. Its unique chemical structure, featuring a reactive vinyl group attached to an imidazole ring, imparts valuable properties for applications in drug delivery, biomaterials, and catalysis. The imidazole moiety itself is a significant pharmacophore, known for its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and a detailed analysis of the anticipated crystal structure of 2-Vinyl-1H-imidazole, drawing upon crystallographic data from closely related analogues to predict its solid-state behavior. While a definitive single-crystal X-ray diffraction study for 2-Vinyl-1H-imidazole is not publicly available, this document constructs a robust model of its structural characteristics based on established principles of crystallography and data from similar molecular structures.

Introduction: The Significance of 2-Vinyl-1H-imidazole

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine, and is a cornerstone in the architecture of many pharmaceuticals.[1][3] Its prevalence in medicinal chemistry stems from its aromatic nature, hydrogen bonding capabilities, and its role as a ligand for metal ions in metalloenzymes. The introduction of a vinyl group at the 2-position of the imidazole ring creates a bifunctional molecule with significant potential for polymerization and further chemical modification. This makes 2-Vinyl-1H-imidazole a molecule of considerable interest for researchers in materials science and drug development. Understanding its solid-state structure is crucial for controlling its reactivity, predicting its physical properties, and designing novel materials and therapeutics.

Synthesis and Crystallization

The synthesis of 2-Vinyl-1H-imidazole can be approached through several synthetic routes, often involving the modification of a pre-existing imidazole core. A common strategy involves the vinylation of a suitable imidazole precursor. While specific, optimized protocols for 2-Vinyl-1H-imidazole are not extensively detailed in readily available literature, a general and plausible pathway can be extrapolated from established imidazole synthesis methodologies.[4][5][6]

Experimental Protocol: A Generalized Synthetic Approach

A potential synthetic route could involve a catalyst-free [3+2] cyclization reaction between a vinyl azide and an amidine, which has been shown to be an efficient method for producing 2,4-disubstituted imidazoles.[4]

Step-by-Step Methodology:

-

Preparation of Starting Materials: Synthesize the required vinyl azide and formamidine hydrochloride from commercially available precursors.

-

Cyclization Reaction: In a round-bottom flask, dissolve the vinyl azide and formamidine hydrochloride in a suitable solvent such as acetonitrile.

-

Base Addition: Slowly add a base, for example, triethylamine, to the reaction mixture at room temperature to initiate the cyclization.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure.[7] For a novel imidazole derivative like 2-Vinyl-1H-imidazole, a systematic screening of crystallization conditions is necessary.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Dissolve the purified 2-Vinyl-1H-imidazole in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a loosely capped vial and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.

-

Cooling Crystallization: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

The following diagram illustrates a generalized workflow for the synthesis and crystallization of an imidazole derivative.

Caption: Generalized workflow for the synthesis and crystallization of 2-Vinyl-1H-imidazole.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of a determined crystal structure for 2-Vinyl-1H-imidazole, we can infer its likely solid-state packing and intermolecular interactions by examining the crystal structures of analogous compounds.

Analysis of Related Crystal Structures

Studies on substituted vinyl imidazole derivatives provide valuable insights. For instance, the crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole reveals that molecules are linked by weak C—H⋯N and C—H⋯O hydrogen bonds, forming layers.[8] Additionally, a weak C—H⋯π interaction and a π–π stacking interaction are observed.[8] In the crystal structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole, molecules are connected via N–H⋯N and C–H⋯N intermolecular hydrogen bonds into infinite chains.[9] The crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole shows that intermolecular stabilization primarily results from close contacts between the nitrogen atom at the 3-position on the imidazole ring and a C—H bond on a neighboring molecule.[1][4]

Predicted Structural Features of 2-Vinyl-1H-imidazole

Based on these examples, the crystal structure of 2-Vinyl-1H-imidazole is expected to be characterized by the following features:

-

Hydrogen Bonding: The presence of a protonated nitrogen (N-H) in the imidazole ring strongly suggests the formation of intermolecular N–H⋯N hydrogen bonds. This is a common and dominant interaction in the crystal packing of imidazoles, leading to the formation of chains or more complex networks.

-

π–π Stacking: The aromatic imidazole ring is capable of participating in π–π stacking interactions with neighboring rings, further stabilizing the crystal lattice.

-

Weak C–H⋯N and C–H⋯π Interactions: The hydrogen atoms on the vinyl group and the imidazole ring can act as weak hydrogen bond donors to the nitrogen atoms or the π-system of adjacent molecules.

The following diagram illustrates the plausible intermolecular interactions in the crystal lattice of 2-Vinyl-1H-imidazole.

Sources

- 1. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives [mdpi.com]

A Researcher's In-depth Technical Guide to Quantum Mechanical Calculations for 2-Vinyl-1H-imidazole

This guide provides a comprehensive, technically-grounded framework for performing quantum mechanical (QM) calculations on 2-Vinyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural list to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis.

Introduction: The Scientific Imperative for Studying 2-Vinyl-1H-imidazole

2-Vinyl-1H-imidazole is a heterocyclic compound of significant interest due to the versatile reactivity imparted by its constituent imidazole ring and vinyl group. The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules. The vinyl substituent offers a site for polymerization and further functionalization, making it a valuable building block in materials science.

Quantum mechanical calculations provide an indispensable lens through which to view this molecule. By solving approximations of the Schrödinger equation, we can elucidate its electronic structure, predict its reactivity, and understand its spectroscopic properties without the need for empirical experimentation at every stage. For drug development professionals, this translates to the ability to predict how the molecule might interact with a biological target, and for materials scientists, it offers insights into its potential for creating novel polymers.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any QM calculation is contingent on the chosen theoretical method and basis set. For a molecule like 2-Vinyl-1H-imidazole (C₅H₆N₂), a careful balance between computational cost and accuracy is paramount.

A Tale of Two Theories: Hartree-Fock vs. Density Functional Theory

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[1] While computationally efficient, HF theory's primary drawback is its neglect of electron correlation—the way electrons dynamically avoid each other.[2] This often leads to less accurate energy predictions.[3]

-

Density Functional Theory (DFT): DFT offers a more pragmatic and generally more accurate alternative for systems of this size.[4] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density to determine the system's energy.[1] It includes a term for electron correlation through an exchange-correlation functional.[4] This makes DFT a powerful tool for achieving high accuracy at a manageable computational cost.[2]

For 2-Vinyl-1H-imidazole, DFT is the recommended approach due to its superior handling of electron correlation, which is crucial for accurately describing the π-systems of the imidazole ring and vinyl group.

Choosing a Functional and Basis Set: The B3LYP/6-31G(d) Compromise

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and well-benchmarked choice for organic molecules. It incorporates a portion of the exact exchange from HF theory, offering a robust description of molecular properties. Numerous studies on heterocyclic compounds have demonstrated its reliability.[5][6]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d) basis set represents an excellent starting point. It is a split-valence basis set, meaning it uses more functions for valence electrons than core electrons, and includes polarization functions (d-orbitals on heavy atoms) to describe non-spherical electron density distributions, such as those in double bonds.[7] This combination has been shown to provide a good balance of accuracy and computational efficiency for a large set of organic molecules.[8][9]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#4285F4"];

} caption { label = "Diagram of the theoretical method selection process." fontcolor = "#5F6368" } dot

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the computational analysis of 2-Vinyl-1H-imidazole. Each step is essential for ensuring the scientific integrity of the results.

Step 1: Building the Initial Molecular Structure

The first step is to generate an approximate 3D structure of 2-Vinyl-1H-imidazole. This can be done using molecular building software such as Avogadro or GaussView. The IUPAC name is 2-ethenyl-1H-imidazole, and its canonical SMILES string is C=CC1=NC=CN1.[10]

Step 2: Geometry Optimization

The initial structure is not at its most stable energetic state. A geometry optimization is required to find the structure that corresponds to a minimum on the potential energy surface.[11] This is arguably the most critical step, as all subsequent property calculations depend on an accurately optimized geometry.

Protocol:

-

Load the initial structure into a computational chemistry software package (e.g., Gaussian, ORCA).

-

Specify the Opt keyword in the input file.[11]

-

Define the level of theory: B3LYP/6-31G(d).

-

Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals until the forces on each atom are effectively zero, indicating a stationary point has been reached.[12]

Step 3: Frequency Analysis (Self-Validation)

A geometry optimization finds a stationary point, but this could be an energy minimum or a transition state (a saddle point).[7] A frequency calculation is performed to validate the nature of the optimized structure.[13]

Causality: The calculation determines the vibrational modes of the molecule.

-

A true minimum will have all real (positive) vibrational frequencies.

-

A transition state will have exactly one imaginary frequency.[14]

Protocol:

-

Use the optimized geometry from Step 2.

-

Specify the Freq keyword in the input file at the same B3LYP/6-31G(d) level of theory. It is crucial to use the same method for both optimization and frequency calculations.[13]

-

Run the calculation.

-

Verify that the output shows zero imaginary frequencies. If an imaginary frequency is found, it indicates the structure is not a true minimum, and further optimization is needed.[15]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontcolor="#202124", fillcolor="#FFFFFF", color="#34A853"]; edge [color="#34A853"];

} caption { label = "Workflow for geometry optimization and validation." fontcolor = "#5F6368" } dot

Step 4: Calculation of Molecular Properties

With a validated minimum-energy structure, we can now calculate a host of molecular properties that provide insight into the molecule's behavior.

A. Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16]

-

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.[17]

-

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.[17]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and reaction.[18] The reactivity can often be gauged by this energy difference.[19]

B. Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying reactive sites.[20]

-

Red Regions (Negative Potential): Indicate areas of high electron density, such as around lone pairs on nitrogen atoms. These are sites for electrophilic attack.[21]

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as around acidic hydrogen atoms. These are sites for nucleophilic attack.[22]

Data Presentation and Interpretation

Quantitative results should be summarized for clarity. The following table provides an example of how to present the key calculated data for 2-Vinyl-1H-imidazole.

| Property | Calculated Value (B3LYP/6-31G(d)) | Interpretation |

| Total Energy | Value in Hartrees | The electronic energy of the optimized molecule. |

| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | Value in eV | A higher energy suggests stronger electron-donating ability. |

| LUMO Energy | Value in eV | A lower energy suggests stronger electron-accepting ability.[19] |

| HOMO-LUMO Gap | Value in eV | A larger gap implies greater kinetic stability.[18] |

Interpreting the Results for 2-Vinyl-1H-imidazole:

-

HOMO-LUMO: The HOMO is expected to be localized primarily on the π-system of the imidazole ring and vinyl group, indicating these are the primary sites for electron donation (e.g., in reactions with electrophiles). The LUMO, an antibonding orbital, will likely be distributed over the same π-system.

-

MEP Map: The MEP map will likely show the most negative potential (red) localized on the sp²-hybridized nitrogen atom (N3) of the imidazole ring, which does not have a hydrogen attached. This is the most probable site for protonation or interaction with an electrophile. The most positive potential (blue) will be around the N-H proton, making it the most likely site for hydrogen bonding or deprotonation.[23]

Conclusion: From Calculation to Insight

This guide has outlined a rigorous and scientifically sound workflow for the quantum mechanical analysis of 2-Vinyl-1H-imidazole. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d) basis set, researchers can confidently perform geometry optimizations, validate the resulting structures through frequency analysis, and compute essential molecular properties like frontier molecular orbitals and the molecular electrostatic potential. This computational approach provides deep, actionable insights into the molecule's stability, reactivity, and potential interaction sites, serving as a powerful predictive tool in both drug discovery and materials science.

References

-

Physics Stack Exchange. (2022). Hartree-Fock vs. density functional theory. [Link]

-

BragitOff.com. (2022). What is the difference between DFT and Hartree-Fock method?. [Link]

-

Chemistry Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]

-

Quora. (2014). What is the difference between density functional theory and Hartree-Fock?. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Vinylimidazole. PubChem Compound Database. [Link]

-

arXiv. (2002). Density Functional Theory versus the Hartree Fock Method. [Link]

-

University of Western Australia. (2020). A computational chemist's guide to accurate thermochemistry for organic molecules. [Link]

-

Chemistry LibreTexts. (2024). Understanding Organic Chemistry Through Computation (Boaz and Pearce). [Link]

-

EOLSS. (n.d.). Computational Organic Chemistry. [Link]

-

ResearchGate. (2023). Molecular electrostatic potential surface of imidazole-2-carboxaldehyde.... [Link]

-

Imperial College London. (n.d.). Molecular Modelling for Organic Chemistry. [Link]

-

ResearchGate. (2002). (PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. [Link]

-

Gaussian, Inc. (2020). Freq. [Link]

-

Baran Lab, Scripps Research. (n.d.). Modern Computational Organic Chemistry. [Link]

-

International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

-

Gaussian, Inc. (n.d.). Opt. [Link]

-

PubMed Central. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

-

ACS Publications. (2010). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

-

ResearchGate. (n.d.). Electrostatic map of imidazole 1, showing the natural charges of each.... [Link]

-

The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]

-

ResearchGate. (2015). FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). [Link]

-

Semantic Scholar. (2015). FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). [Link]

-

ACS Publications. (2010). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-2-vinyl-1H-imidazole. PubChem Compound Database. [Link]

-

University of Regensburg. (n.d.). Geometry Optimization - Basic Considerations. [Link]

-

Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. [Link]

-

Gaussian, Inc. (2021). Gaussian 16 Frequently Asked Questions. [Link]

-

ResearchGate. (n.d.). Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level.... [Link]

-

MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. [Link]

-

ResearchGate. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. [Link]

-

PubMed Central. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. [Link]

-

ACS Publications. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

-

ResearchGate. (2022). (PDF) 2-Nitro-1-vinyl-1H-imidazole. [Link]

-

Bulgarian Chemical Communications. (n.d.). QUANTUM CHEMICAL INVESTIGATION OF THE STRUCTURE AND NMR PROPERTIES OF SOME IMIDAZOLE DERIVATIVES WITH ANTIPROLIFERATIVE ACTIVITY. [Link]

-

MDPI. (2017). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. [Link]

-

ResearchGate. (2023). (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. [Link]

-

ResearchGate. (2014). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Vinylimidazole. PubChem Compound Database. [Link]

Sources

- 1. physics.stackexchange.com [physics.stackexchange.com]

- 2. quora.com [quora.com]

- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 4. bragitoff.com [bragitoff.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. baranlab.org [baranlab.org]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Vinylimidazole | C5H6N2 | CID 564928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gaussian.com [gaussian.com]

- 12. basic considerations in geometry optimization [cup.uni-muenchen.de]

- 13. gaussian.com [gaussian.com]

- 14. echemi.com [echemi.com]

- 15. gaussian.com [gaussian.com]

- 16. ossila.com [ossila.com]

- 17. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. irjweb.com [irjweb.com]

- 19. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 20. mdpi.com [mdpi.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Vinyl-1H-imidazole

Abstract

2-Vinyl-1H-imidazole is a critical monomer for the synthesis of functional polymers with broad applications in drug delivery, gene therapy, and advanced materials.[1][2] Understanding its thermal stability and degradation behavior is paramount for ensuring consistent polymerization outcomes, safe handling and storage, and the stability of the final polymeric products. This guide provides a comprehensive technical overview of the thermal properties of 2-Vinyl-1H-imidazole. Due to a scarcity of published data on the monomer, this paper synthesizes information from extensive studies on its corresponding polymer, poly(vinylimidazole) (PVIm), to build a robust, inferential model of the monomer's behavior at elevated temperatures. We present detailed methodologies for key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)—and propose potential degradation pathways. This document is intended for researchers, chemists, and drug development professionals who utilize vinylimidazoles in their work.

Introduction

The imidazole moiety is a cornerstone of biological and pharmaceutical chemistry. When incorporated into a polymer backbone via a monomer like 2-Vinyl-1H-imidazole, it imparts unique properties such as pH-responsiveness, catalytic activity, and metal-ion chelation.[1][3] These characteristics are highly sought after in advanced applications, including "smart" drug delivery systems that release therapeutic agents in specific physiological environments.[4]

However, the vinyl group, which enables polymerization, also introduces a potential point of thermal instability. The handling, storage, and processing of 2-Vinyl-1H-imidazole—particularly during polymerization reactions, which often require heating—necessitate a thorough understanding of its thermal limits. Direct, peer-reviewed studies detailing the specific thermal degradation profile of the 2-Vinyl-1H-imidazole monomer are not widely available. In contrast, its polymerized form, especially poly(N-vinylimidazole), has been extensively characterized.[3][5]

This guide bridges that knowledge gap. By critically analyzing the degradation mechanisms and products of PVIm, we can logically deduce the thermal vulnerabilities of the monomer. This approach, grounded in the principles of polymer chemistry and thermal analysis, provides a scientifically sound framework for predicting and understanding the behavior of 2-Vinyl-1H-imidazole under thermal stress.

Section 1: Thermal Behavior Profile - Insights from Poly(vinylimidazole)

The most authoritative insights into the thermal degradation of the vinylimidazole structure come from comprehensive studies on poly(N-vinylimidazole) (PVIm). These studies utilized a combination of TGA, DSC, and Py-GC/MS to create a detailed picture of the polymer's decomposition.[3][5]

The thermal decomposition of PVIm occurs in a primary step between 340°C and 500°C, with the most intense degradation happening between 400°C and 500°C.[5] The maximum rate of decomposition is observed around 455°C.[5] This high thermal stability is a key feature of poly(vinylimidazole)s.[3]

Two simultaneous mechanisms are proposed to govern this degradation process[3][5]:

-

Side Group Elimination: This process involves the cleavage of the bond between the polymer backbone and the imidazole ring. It is the initial degradation step, beginning around 400°C, and its primary product is 1H-imidazole .[5]

-

Free Radical Depolymerization: Initiated at a slightly higher temperature (around 430°C), this mechanism involves the scission of the main polymer chain. This "unzipping" of the polymer yields the monomer, 1-vinylimidazole .[5]

Py-GC/MS analysis of the evolved gases from PVIm pyrolysis confirms these pathways, identifying a host of degradation products.

| Product Category | Compound Name | Molecular Weight (u) | Mechanism of Formation | Source |

| Major Products | 1H-imidazole | 68 | Side Group Elimination | [5] |

| 1-vinylimidazole | 94 | Main Chain Scission & Depolymerization | [5] | |

| Minor Products | Benzene | 78 | Polyene Cyclization & Aromatization | [5] |

| Toluene | 92 | Aromatization Reactions | [5] | |

| Naphthalene | 128 | Aromatization Reactions | [5] | |

| Table 1: Key thermal decomposition products of Poly(N-vinylimidazole) identified at 500°C via Py-GC/MS. |

The prevalence of imidazole and vinylimidazole as the major degradation products of the polymer strongly suggests that the C-N bond of the side group and the C-C bonds of the polymer backbone are the primary loci of thermal failure. This provides a foundational hypothesis for the degradation of the 2-Vinyl-1H-imidazole monomer: at sufficiently high temperatures, the monomer will likely undergo reactions involving the vinyl group (polymerization) or fragmentation of the molecule, potentially leading to the formation of imidazole and other small aromatic or nitrogen-containing compounds.

Section 2: Core Methodologies for Thermal Analysis

To rigorously characterize the thermal stability of a substance like 2-Vinyl-1H-imidazole, a multi-faceted analytical approach is required. Each technique provides a unique and complementary piece of the puzzle. The causality for selecting this combination of TGA, DSC, and Py-GC/MS is to create a self-validating system: TGA identifies when mass is lost, DSC determines the energetic nature of the events causing the mass loss, and Py-GC/MS identifies what is being lost.

Thermogravimetric Analysis (TGA)

Causality: TGA is the primary tool for determining the thermal stability and decomposition temperature (Td) of a material. It measures changes in mass as a function of temperature in a controlled atmosphere. For a monomer like 2-Vinyl-1H-imidazole, we expect an initial mass loss corresponding to its boiling point, followed by a stable plateau until the onset of decomposition, where a second, sharp mass loss occurs. This directly quantifies the upper-temperature limit of the compound's stability.

Experimental Protocol: TGA of 2-Vinyl-1H-imidazole

-

Instrument Preparation: Ensure the TGA instrument (e.g., Perkin-Elmer 7 or equivalent) is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of 2-Vinyl-1H-imidazole into a clean, tared alumina or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40-50 cm³/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[6] A constant, controlled heating rate ensures reproducibility.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs after the initial evaporation of the substance.

-

Differential Scanning Calorimetry (DSC)

Causality: While TGA shows mass loss, DSC detects the associated energy changes (endothermic or exothermic). This is crucial for distinguishing between physical transitions (like melting or boiling, which are endothermic) and chemical reactions (like polymerization or decomposition, which are often exothermic). For 2-Vinyl-1H-imidazole, DSC can reveal its melting point, boiling point, and critically, the exothermic onset of any thermally-induced polymerization before decomposition.

Experimental Protocol: DSC of 2-Vinyl-1H-imidazole

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 3-5 mg of 2-Vinyl-1H-imidazole in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Maintain a continuous nitrogen purge (20-30 mL/min) through the DSC cell.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from 25°C to 250°C at 10°C/min. This scan will show the melting point and boiling point, as well as any initial polymerization exotherm.

-

Cool: Cool the sample back to 25°C at 10°C/min.

-

Second Heat: Ramp again from 25°C to 300°C at 10°C/min. Comparing the second heat to the first reveals irreversible events like decomposition or polymerization and allows for the determination of the glass transition temperature (Tg) if a polymer was formed.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks for melting (Tm) and boiling (Tb).

-

Identify exothermic peaks, which may correspond to polymerization or decomposition.

-

Section 3: Proposed Thermal Degradation Pathways

Based on the evidence from PVIm studies and fundamental chemical principles, we can propose several potential degradation pathways for the 2-Vinyl-1H-imidazole monomer under thermal stress. The initial and most likely event upon heating, especially in the absence of inhibitors, is thermally-induced free-radical polymerization . At significantly higher temperatures, fragmentation of the molecule becomes dominant.

-

Polymerization: The vinyl group is susceptible to radical polymerization initiated by heat. This would be observed as a strong exotherm in DSC analysis prior to major decomposition.

-

Vinyl Group Scission: At higher temperatures, homolytic cleavage of the bond between the imidazole ring and the vinyl group could occur, leading to the formation of an imidazole radical and a vinyl radical. This pathway is analogous to the "side group elimination" seen in the polymer.

-

Ring Cleavage: The imidazole ring itself, while aromatic and relatively stable, can fragment under extreme thermal duress, potentially leading to smaller molecules like hydrogen cyanide (HCN) and acetylene, consistent with the degradation of other nitrogen heterocycles.

-

Aromatization/Condensation: Similar to the polymer, radical species formed during initial degradation could recombine and rearrange to form minor products like benzene and other polycyclic aromatic compounds.[5]

Section 4: Practical Implications and Safe Handling

The thermal behavior of 2-Vinyl-1H-imidazole has direct consequences for its practical use.

-

Storage and Handling: The potential for thermally-induced polymerization necessitates careful storage. Commercial sources recommend storing the monomer at -20°C under a nitrogen atmosphere to prevent both oxidation and unwanted polymerization.[7] It should be kept away from heat, sparks, and open flames.[8][9][10]

-

Polymerization Processes: When designing polymerization reactions, the DSC profile is invaluable. It can help define the optimal temperature window that favors controlled polymerization while avoiding the onset of degradative side reactions. The choice of solvent and initiator must also be considered, as they can significantly influence thermal behavior.

-

Drug Development: For applications in drug delivery, polymers of 2-Vinyl-1H-imidazole may be subjected to terminal sterilization, often involving heat (autoclaving) or radiation. Understanding the polymer's degradation temperature of >340°C confirms its suitability for such processes, ensuring the final product remains stable and free of potentially toxic degradation products.[3][11]

Conclusion

While direct data on the thermal degradation of 2-Vinyl-1H-imidazole monomer is limited, a robust and scientifically-grounded understanding can be constructed by analyzing the well-documented behavior of its polymer. The primary thermal events for the monomer are predicted to be exothermic polymerization at moderate temperatures, followed by fragmentation via vinyl group scission and ring cleavage at temperatures likely exceeding 300-350°C. The analytical workflow presented herein—combining TGA, DSC, and Py-GC/MS—provides a comprehensive framework for validating these hypotheses and ensuring the safe and effective use of this versatile monomer in research and development.

References

-

Nagy, A., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and characterization of poly (N-vinyl imidazole) gel-filled nanofiltration membranes. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]

-

University of Washington. (n.d.). Imidazole - Standard Operating Procedure. Retrieved from [Link]

-

MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Vinylimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly(N‐vinyl imidazole) hydrogels crosslinked by gamma irradiation. Retrieved from [Link]

-

MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

-

ScienceDirect. (n.d.). A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Retrieved from [Link]

-

Springer. (2013). TG/DSC studies of modified 1–vinyl-2-pyrrolidone–divinylbenzene copolymers. Retrieved from [Link]

-

PubMed. (2022). Development of PVA/Chitosan-g-Poly (N-vinyl imidazole)/TiO2/curcumin nanofibers as high-performance wound dressing. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of PVA/Chitosan-g-Poly (N-vinyl imidazole)/TiO2/curcumin nanofibers as high-performance wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. chemscene.com [chemscene.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. faculty.washington.edu [faculty.washington.edu]

- 11. researchgate.net [researchgate.net]

"solubility of 2-Vinyl-1H-imidazole in different solvents"

An In-depth Technical Guide to the Solubility of 2-Vinyl-1H-imidazole

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-1H-imidazole is a versatile bifunctional molecule featuring a reactive vinyl group and a coordinating imidazole ring. This unique structure makes it a valuable building block in polymer chemistry, materials science, and pharmaceutical development. Its utility in these fields is often dictated by its solubility characteristics in various media, which influences reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of 2-Vinyl-1H-imidazole, addressing both theoretical principles and practical considerations. Given the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally analogous compounds and outlines predictive models to empower researchers in their experimental design and execution.

Section 1: Physicochemical Properties of 2-Vinyl-1H-imidazole

Understanding the intrinsic properties of 2-Vinyl-1H-imidazole is fundamental to comprehending its solubility behavior. The imidazole ring, with its two nitrogen atoms, imparts both hydrogen bond donating and accepting capabilities, contributing to its polarity. The vinyl group, on the other hand, introduces a nonpolar character. The interplay of these two functional groups governs the molecule's interactions with different solvents. The estimated logP value of 1.05 suggests a moderate lipophilicity.

Table 1: Physicochemical Properties of 2-Vinyl-1H-imidazole and Related Compounds

| Property | 2-Vinyl-1H-imidazole | 1-Vinyl-1H-imidazole | 2-Methyl-1H-imidazole | Imidazole |

| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | C₄H₆N₂ | C₃H₄N₂ |

| Molecular Weight ( g/mol ) | 94.11[1] | 94.11 | 82.10[2] | 68.08[3] |

| pKa (of conjugate acid) | ~6.0 (estimated) | 6.07 ± 0.10 (Predicted) | 7.85 | 6.95[3] |

| logP | 1.05 (estimated) | 0.54 | 0.24 | -0.08 |

| Hydrogen Bond Donor | 1[1] | 0 | 1 | 1[3] |

| Hydrogen Bond Acceptor | 1[1] | 1 | 1 | 1[3] |

| Polar Surface Area (Ų) | 28.7 | 17.8 | 28.7 | 28.7 |

| Melting Point (°C) | 128-129 | 78-79 | 145[2] | 89-91[3] |

| Boiling Point (°C) | 239.6 | 192-194 | 270[2] | 256[3] |

Section 2: Principles of Solubility and Qualitative Observations

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-Vinyl-1H-imidazole is a function of the intermolecular forces between it and the solvent molecules.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can engage in hydrogen bonding with both the N-H donor and the pyridinic nitrogen acceptor of the imidazole ring. While direct quantitative data is scarce, qualitative reports indicate that 2-Vinyl-1H-imidazole is soluble in water and alcohols. For instance, the structurally similar 2-ethyl-1H-imidazole is reported to be soluble in water at 617 g/L at 20°C.[4] Imidazole itself is very soluble in water (633 g/L).[3]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Given the polar nature of the imidazole ring, good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar vinyl group can interact with these solvents via van der Waals forces. However, the polar imidazole ring will limit solubility. Studies on other imidazoles have shown low solubility in nonpolar solvents like toluene and chloroalkanes.[1][5][6]

Section 3: Theoretical Frameworks for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable estimations of solubility.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solute is predicted to be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" is calculated, and if this distance is less than the interaction radius (R0) of the solute, solubility is likely.[7][8]

UNIFAC and COSMO-RS Models

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that predicts activity coefficients, which can then be used to calculate solubility. The molecule is broken down into its constituent functional groups, and their interactions are estimated from a database of parameters.[12][13]

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility.[14][15][16][17] It calculates the screening charge density on the surface of a molecule to determine its chemical potential in a liquid.

Both UNIFAC and COSMO-RS are powerful predictive tools, but they require specialized software and expertise to utilize effectively.

Section 4: Experimental Determination of Solubility

Given the data gap, experimental determination of the solubility of 2-Vinyl-1H-imidazole is often necessary. The following provides a detailed protocol for the widely used shake-flask method.

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of 2-Vinyl-1H-imidazole in a given solvent at a specified temperature.

Materials:

-

2-Vinyl-1H-imidazole (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-